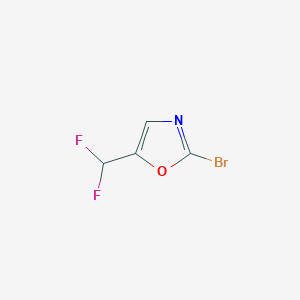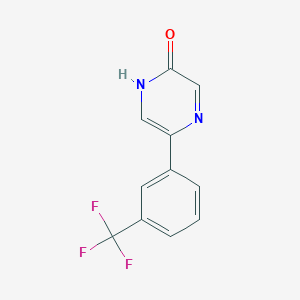
Copper(II) trifluoromethanesulfonimide xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) trifluoromethanesulfonimide xhydrate is a chemical compound with the empirical formula C4CuF12N2O8S4 · xH2O. It is a copper-based catalyst widely used in various chemical reactions due to its unique properties. The compound is known for its high stability and reactivity, making it a valuable reagent in both academic and industrial settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(II) trifluoromethanesulfonimide xhydrate can be synthesized through the reaction of copper(II) oxide with trifluoromethanesulfonimide in the presence of water. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired hydrate form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes rigorous purification steps to remove any impurities and ensure the consistency of the final product. The compound is then crystallized and dried under specific conditions to obtain the hydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Copper(II) trifluoromethanesulfonimide xhydrate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can also participate in reduction reactions under specific conditions.
Substitution: The compound is involved in substitution reactions where it replaces other groups in a molecule.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents, acids, and bases. The reactions typically occur at room temperature or slightly elevated temperatures, depending on the desired outcome .
Major Products
The major products formed from reactions involving this compound vary based on the specific reaction conditions and reagents used. it often leads to the formation of complex organic compounds and intermediates that are valuable in further chemical synthesis .
Aplicaciones Científicas De Investigación
Copper(II) trifluoromethanesulfonimide xhydrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which Copper(II) trifluoromethanesulfonimide xhydrate exerts its effects involves its ability to act as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. The compound’s molecular targets include organic molecules with functional groups that can interact with the copper center, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) trifluoromethanesulfonate: Another copper-based catalyst with similar applications but different reactivity and stability profiles.
Iron(II) trifluoromethanesulfonate: Used in similar catalytic reactions but with different efficiency and selectivity.
Zinc trifluoromethanesulfonate: A zinc-based catalyst with comparable uses but distinct chemical properties.
Uniqueness
Copper(II) trifluoromethanesulfonimide xhydrate is unique due to its high stability and reactivity, making it a versatile catalyst in various chemical reactions. Its ability to facilitate complex transformations with high efficiency sets it apart from other similar compounds .
Propiedades
Número CAS |
1334406-76-6 |
|---|---|
Fórmula molecular |
C4H2CuF12N2O9S4 |
Peso molecular |
641.9 g/mol |
Nombre IUPAC |
copper;bis(trifluoromethylsulfonyl)azanide;hydrate |
InChI |
InChI=1S/2C2F6NO4S2.Cu.H2O/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h;;;1H2/q2*-1;+2; |
Clave InChI |
SOSOQNLWNNNBFY-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.O.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate](/img/structure/B12961490.png)












